molecular formula C10H8N2S B100773 2-Ethyl-1,3-benzothiazole-6-carbonitrile CAS No. 17142-84-6

2-Ethyl-1,3-benzothiazole-6-carbonitrile

Cat. No. B100773
CAS RN: 17142-84-6
M. Wt: 188.25 g/mol
InChI Key: RTRRDOOYJQCUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,3-benzothiazole-6-carbonitrile, also known as EBCN, is a heterocyclic organic compound that is widely used in the field of medicinal chemistry. It is a yellow crystalline solid with a molecular formula of C11H8N2S and a molecular weight of 200.26 g/mol. EBCN is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The exact mechanism of action of 2-Ethyl-1,3-benzothiazole-6-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-Ethyl-1,3-benzothiazole-6-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

2-Ethyl-1,3-benzothiazole-6-carbonitrile has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. 2-Ethyl-1,3-benzothiazole-6-carbonitrile has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

2-Ethyl-1,3-benzothiazole-6-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. However, 2-Ethyl-1,3-benzothiazole-6-carbonitrile has some limitations as well. It is toxic and must be handled with care. It is also relatively insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-Ethyl-1,3-benzothiazole-6-carbonitrile. One area of interest is the development of new synthetic methods for 2-Ethyl-1,3-benzothiazole-6-carbonitrile and its derivatives. Another area of interest is the development of new pharmaceuticals and agrochemicals based on 2-Ethyl-1,3-benzothiazole-6-carbonitrile. 2-Ethyl-1,3-benzothiazole-6-carbonitrile has been found to have a wide range of biological activities, and further research may lead to the discovery of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-1,3-benzothiazole-6-carbonitrile and its derivatives, which may lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

2-Ethyl-1,3-benzothiazole-6-carbonitrile can be synthesized by reacting 2-mercaptobenzothiazole with acrylonitrile in the presence of a catalyst such as copper(I) iodide. The reaction takes place in an organic solvent such as ethanol or acetonitrile under reflux conditions. The yield of 2-Ethyl-1,3-benzothiazole-6-carbonitrile is typically around 70-80%. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Ethyl-1,3-benzothiazole-6-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. 2-Ethyl-1,3-benzothiazole-6-carbonitrile has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

17142-84-6

Product Name

2-Ethyl-1,3-benzothiazole-6-carbonitrile

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-ethyl-1,3-benzothiazole-6-carbonitrile

InChI

InChI=1S/C10H8N2S/c1-2-10-12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,2H2,1H3

InChI Key

RTRRDOOYJQCUQJ-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)C#N

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C#N

synonyms

6-Benzothiazolecarbonitrile,2-ethyl-(8CI,9CI)

Origin of Product

United States

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